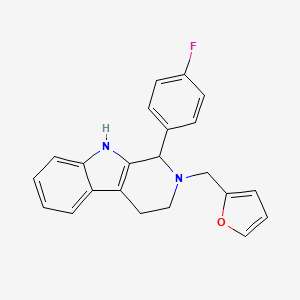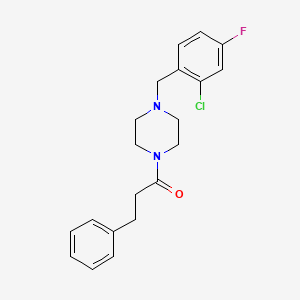
1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmine, is a naturally occurring beta-carboline alkaloid found in a variety of plants, such as Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. Harmine has been used for centuries in traditional medicine practices and has recently gained attention in scientific research for its potential therapeutic applications.
Mecanismo De Acción
Harmine's mechanism of action is complex and not fully understood. It has been shown to interact with various receptors and enzymes in the body, including the serotonin receptor, monoamine oxidase A, and protein kinases. Harmine has also been shown to inhibit the activity of the DYRK1A enzyme, which is involved in the regulation of neuronal development and function.
Biochemical and Physiological Effects:
Harmine has been shown to have various biochemical and physiological effects in the body. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Harmine has also been shown to increase the activity of antioxidant enzymes, which protect cells from oxidative stress. In addition, 1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to modulate the immune system, including increasing the production of cytokines and activating T-cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Harmine has several advantages for lab experiments, including its availability and low cost. It is also relatively stable and can be stored for long periods of time. However, 1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for 1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline research. In neuroscience, further studies are needed to determine the optimal dose and duration of 1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline treatment for neurodegenerative diseases. In oncology, studies are needed to determine the efficacy of 1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline as a cancer treatment in humans. In infectious diseases, further studies are needed to determine the potential of 1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline as a treatment for other viral infections. Additionally, there is potential for 1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline to be used in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
Harmine can be synthesized through several methods, including extraction from natural sources or chemical synthesis. The most common method for chemical synthesis involves the condensation of harmaline and 4-fluorobenzaldehyde in the presence of a reducing agent, such as sodium borohydride.
Aplicaciones Científicas De Investigación
Harmine has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and infectious diseases. In neuroscience, 1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have neuroprotective effects and to enhance neurogenesis, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have anti-cancer properties, including inhibiting tumor growth and inducing apoptosis in cancer cells. In infectious diseases, 1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have antiviral properties, including inhibiting the replication of the hepatitis C virus.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O/c23-16-9-7-15(8-10-16)22-21-19(18-5-1-2-6-20(18)24-21)11-12-25(22)14-17-4-3-13-26-17/h1-10,13,22,24H,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKWAPDRBOXSLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)F)CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dichlorophenyl)-2-[(5-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6041534.png)
![2-cyano-3-[5-(2-nitrophenyl)-2-furyl]-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B6041545.png)
![2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-3-methoxyphenol](/img/structure/B6041552.png)
![1-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)ethanone](/img/structure/B6041555.png)

![7-cyclopropylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6041566.png)
![1-(ethylsulfonyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B6041582.png)

![(2-chloro-6-ethoxy-4-{[2-(2-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B6041597.png)
![N-(1-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B6041605.png)
![2-fluoro-N-[2-(4-methyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B6041611.png)
![methyl 4-{[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-4-oxobutanoate](/img/structure/B6041621.png)

![N'-(2-hydroxy-3-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6041642.png)